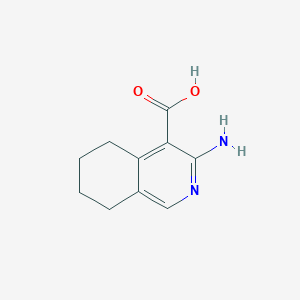

3-Amino-5,6,7,8-tetrahydroisoquinoline-4-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Amino-5,6,7,8-tetrahydroisoquinoline-4-carboxylic acid, also known as this compound, is a useful research compound. Its molecular formula is C10H12N2O2 and its molecular weight is 192.21 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

3-Amino-5,6,7,8-tetrahydroisoquinoline-4-carboxylic acid (THIQ) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, synthesis, and potential therapeutic applications based on recent research findings.

- Molecular Formula : C10H12N2O2

- Molecular Weight : 192.21 g/mol

- CAS Number : 130688-31-2

The compound features a tetrahydroisoquinoline structure that contributes to its biological activity through interactions with various biological targets.

1. Neuropharmacological Effects

Research has indicated that derivatives of tetrahydroisoquinoline compounds can influence dopaminergic systems. Specifically, THIQ has been studied for its potential effects on locomotor activity in animal models. A study found that certain tetrahydroisoquinoline derivatives increased locomotor activity in mice following peripheral administration, suggesting a role in modulating neurotransmitter levels in the brain .

2. Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of THIQ derivatives. A series of novel isoquinoline dipeptides synthesized from THIQ demonstrated significant antibacterial activity against Escherichia coli and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values for these compounds were notably lower than standard antibiotics like ampicillin, indicating their potential as effective antimicrobial agents .

| Compound | MIC against E. coli (µM) | MIC against P. aeruginosa (µM) |

|---|---|---|

| 7g | 66 | 83 |

| 7e | 166 | 83 |

| Ampicillin | 332 | 332 |

3. Therapeutic Applications

The therapeutic applications of THIQ extend to neurodegenerative diseases. Research has suggested that THIQ derivatives may be beneficial in treating conditions such as Parkinson's disease due to their interaction with dopaminergic pathways . The compound's ability to modulate neurotransmitter levels positions it as a candidate for further investigation in neuropharmacology.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of THIQ and its derivatives typically involves multi-step organic reactions aimed at modifying the isoquinoline core to enhance biological activity. For instance, various substituents at the nitrogen and carboxylic acid positions have been explored to optimize pharmacological properties. SAR studies indicate that specific modifications can significantly impact the compound's efficacy and selectivity for biological targets .

Case Studies

Several case studies have documented the biological activities of THIQ derivatives:

- Case Study 1 : A study reported the synthesis of a series of tetrahydroisoquinoline analogs that exhibited enhanced locomotor activity in mice, correlating with increased levels of endogenous amines in the brain .

- Case Study 2 : Another investigation focused on the antibacterial effects of THIQ dipeptide conjugates, demonstrating superior activity against multi-drug resistant bacterial strains compared to traditional antibiotics .

Aplicaciones Científicas De Investigación

Pharmacological Properties

THIQCA and its derivatives exhibit a range of pharmacological activities that make them promising candidates for therapeutic applications:

- Antihypertensive Effects : Some derivatives have demonstrated vasodilating properties that could be beneficial in managing hypertension and related cardiovascular conditions.

- Neurological Applications : Research indicates that THIQCA derivatives may act as antagonists at excitatory amino acid receptors (e.g., NMDA and AMPA receptors), which are implicated in various neurological disorders . This suggests potential applications in treating conditions such as Alzheimer's disease and other neurodegenerative disorders.

- Anti-inflammatory Properties : Certain compounds derived from THIQCA have shown promise in treating inflammatory conditions, which could lead to new therapies for diseases characterized by chronic inflammation .

Case Studies

Several case studies highlight the applications and effectiveness of THIQCA in drug development:

-

Case Study 1: Treatment of Hypertension

A study explored the antihypertensive effects of specific THIQCA derivatives. The results indicated significant reductions in blood pressure in animal models, suggesting their potential as therapeutic agents for hypertension management. -

Case Study 2: Neuroprotective Effects

Research focused on the neuroprotective properties of THIQCA derivatives against excitotoxicity in neuronal cultures. The findings showed that these compounds could effectively mitigate neuronal damage induced by excessive glutamate signaling, supporting their use in neurodegenerative disease treatment . -

Case Study 3: Anti-cancer Activity

Some derivatives have been evaluated for their cytotoxic effects against various cancer cell lines. The results demonstrated selective toxicity towards cancer cells while sparing normal cells, indicating a potential role in cancer therapy development .

Data Summary Table

Propiedades

IUPAC Name |

3-amino-5,6,7,8-tetrahydroisoquinoline-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O2/c11-9-8(10(13)14)7-4-2-1-3-6(7)5-12-9/h5H,1-4H2,(H2,11,12)(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZRCUHMQWPZOEL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C(=NC=C2C1)N)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60156678 |

Source

|

| Record name | 4-Isoquinolinecarboxylic acid, 5,6,7,8-tetrahydro-3-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60156678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130688-31-2 |

Source

|

| Record name | 4-Isoquinolinecarboxylic acid, 5,6,7,8-tetrahydro-3-amino- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130688312 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Isoquinolinecarboxylic acid, 5,6,7,8-tetrahydro-3-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60156678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.